molecular formula C20H15ClN4O2S3 B2771814 N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-00-5

N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2771814
CAS No.: 1021226-00-5
M. Wt: 475
InChI Key: NGMJWCURBBKZHO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S3 and its molecular weight is 475. The purity is usually 95%.
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Properties

CAS No.

1021226-00-5

Molecular Formula

C20H15ClN4O2S3

Molecular Weight

475

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15ClN4O2S3/c21-14-9-5-4-6-12(14)10-22-15(26)11-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,22,26)(H,23,24,27)

InChI Key

NGMJWCURBBKZHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4Cl)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential therapeutic applications due to its unique biological properties. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure

The compound features a thiazolopyrimidine core, which is known for its diverse biological activities. The structural formula can be summarized as follows:

PropertyDescription
Molecular Formula C19H20ClN4O2S2
Molecular Weight 432.6 g/mol
CAS Number 1021251-58-0

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess potent antibacterial properties against various strains of bacteria. In vitro studies demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies focusing on its cytotoxic effects on cancer cell lines. Notably:

Cell LineIC50 (μM)Reference
K562 (CML)15.3
MCF7 (Breast)12.8
B16F10 (Melanoma)10.5

The results indicate that the compound exhibits dose-dependent cytotoxicity, with lower IC50 values suggesting higher potency against these cancer cell lines.

3. Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in various biochemical pathways:

EnzymeInhibition TypeIC50 (μM)
TyrosinaseCompetitive22.0
Carbonic AnhydraseNoncompetitive18.5

These findings suggest that the compound may play a role in regulating metabolic pathways associated with pigmentation and carbon dioxide transport.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. demonstrated the efficacy of thiazole-based compounds against Staphylococcus aureus. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Lee et al., the compound was tested on MCF7 cells where it reduced cell viability significantly at concentrations above 10 μM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase activity.

Scientific Research Applications

Antibacterial and Antitubercular Activities

One of the most notable applications of this compound is its antibacterial and antitubercular properties. Research indicates that derivatives of thiazolo[4,5-d]pyrimidine compounds exhibit broad-spectrum antibacterial activity. For instance, compounds structurally related to N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide have shown effectiveness against various bacterial strains including Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) as low as 50 μg/mL .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Bacterial Strain
5f50Mycobacterium smegmatis
5d25Escherichia coli
5g30Staphylococcus aureus

Anticancer Potential

The compound also demonstrates anticancer potential. Studies have reported that thiazolo[4,5-d]pyrimidine derivatives exhibit cytotoxic activity against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AK56215
Compound BMCF720

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications in the side chains significantly affect antibacterial and anticancer activities. For example, the introduction of electron-withdrawing groups on the phenyl ring enhances antibacterial potency while maintaining low cytotoxicity against normal cells .

Computational Studies and Drug Design

Recent computational studies have utilized quantitative structure–activity relationship (QSAR) models to predict the biological activity of thiazolo[4,5-d]pyrimidine derivatives. These models help in identifying promising candidates for further development by correlating chemical structure with biological activity . The insights gained from these studies are invaluable for drug design efforts aimed at developing new therapeutic agents based on this scaffold.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how are intermediates purified?

The synthesis involves multi-step reactions:

  • Step 1: Construction of the thiazolo[4,5-d]pyrimidine core via cyclization of thiourea derivatives with α-ketoesters under acidic conditions.
  • Step 2: Introduction of the chlorobenzyl group via nucleophilic substitution or amide coupling.
  • Step 3: Thioacetamide formation using mercaptoacetic acid derivatives. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, thiocarbonyl at δ 190–200 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., 428.87 g/mol for C19_{19}H14_{14}ClFN6_6OS analogs) .
  • IR Spectroscopy: Peaks at 1650–1700 cm1^{-1} confirm carbonyl/thioamide groups .

Q. What initial biological screening assays are suitable for this compound?

  • Enzyme Inhibition Assays: Test activity against kinases (e.g., COX-1/COX-2) using fluorogenic substrates.
  • Antimicrobial Susceptibility: Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Questions

Q. How can researchers resolve contradictory biological activity data across assay conditions?

  • Orthogonal Assays: Validate results using enzyme inhibition (e.g., fluorescence polarization) and cell-based viability assays.
  • Solvent Optimization: Test DMSO vs. cyclodextrin-based solubilization to reduce solvent interference.
  • Dose-Response Analysis: Use Hill plots to distinguish specific vs. nonspecific effects .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising bioactivity?

  • Co-Solvents: Use PEG-400 or β-cyclodextrin complexes.
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (characterized via dynamic light scattering).
  • Prodrug Design: Introduce phosphate or glycoside moieties for enhanced aqueous solubility .

Q. How is X-ray crystallography applied to determine the compound’s binding mode?

  • Crystallization: Grow single crystals via vapor diffusion (e.g., 20% PEG 8000, pH 7.4).
  • Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution datasets.
  • Refinement: SHELXL software refines structural parameters (R-factor < 0.05) .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets).
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity .

Q. How to address low yield in the final synthetic step?

  • Reaction Optimization: Vary catalysts (e.g., DMAP for amide coupling) or temperatures (60–80°C).
  • Byproduct Analysis: LC-MS identifies side products (e.g., over-oxidized thioethers).
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes .

Q. What analytical approaches validate batch-to-batch consistency?

  • HPLC-PDA: Monitor purity (>95%) with C18 columns (acetonitrile/water gradient).
  • Thermogravimetric Analysis (TGA): Assess stability under heating (25–300°C).
  • Elemental Analysis: Match C/H/N/S percentages to theoretical values .

Q. How to design SAR studies for derivatives with enhanced potency?

  • Core Modifications: Replace thioxo with oxo groups or substitute phenyl with heteroaromatic rings.
  • Side Chain Variations: Introduce alkyl or fluorinated groups on the benzyl moiety.
  • Bioisosteric Replacement: Swap acetamide with sulfonamide for improved metabolic stability .

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